2-Amino-6-(2-aminoethyl)pyrimidin-4-oldihydrochloride
Description
2-Amino-6-(2-aminoethyl)pyrimidin-4-ol dihydrochloride is a pyrimidine derivative characterized by an amino group at position 2 and a 2-aminoethyl substituent at position 6 of the pyrimidine ring. The dihydrochloride salt form enhances its stability and aqueous solubility, making it suitable for pharmaceutical and biochemical applications. Pyrimidine derivatives are critical in drug development due to their structural similarity to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors .
Properties
Molecular Formula |
C6H12Cl2N4O |
|---|---|
Molecular Weight |
227.09 g/mol |
IUPAC Name |
2-amino-4-(2-aminoethyl)-1H-pyrimidin-6-one;dihydrochloride |
InChI |
InChI=1S/C6H10N4O.2ClH/c7-2-1-4-3-5(11)10-6(8)9-4;;/h3H,1-2,7H2,(H3,8,9,10,11);2*1H |
InChI Key |
VQQCHKMAHURFRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(NC1=O)N)CCN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-amino-6-(2-aminoethyl)pyrimidin-4-ol dihydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-4,6-dichloropyrimidine with ethylenediamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the substitution of chlorine atoms with aminoethyl groups. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Chemical Reactions Analysis
2-amino-6-(2-aminoethyl)pyrimidin-4-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-amino-6-(2-aminoethyl)pyrimidin-4-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-amino-6-(2-aminoethyl)pyrimidin-4-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of 2-amino-6-(2-aminoethyl)pyrimidin-4-ol dihydrochloride with related compounds:
Key Comparative Insights
Substituent Effects on Bioactivity The 2-aminoethyl group in the target compound and provides additional hydrogen-bonding capacity compared to methyl () or tert-butyl () groups. This may enhance interactions with polar biological targets, such as ATP-binding pockets in kinases.
Salt Form and Solubility
- Dihydrochloride salts (target compound, ) exhibit higher water solubility than neutral forms or perchlorate salts (). The latter may form stronger ionic lattices, reducing solubility but enhancing thermal stability .
- The pyrimidinium cation in facilitates chloride ion pairing, stabilizing the compound in physiological environments .
Crystallographic and Stability Features
- Perchlorate salts () demonstrate extensive hydrogen-bonding networks (N–H⋯O, O–H⋯O) and π-π stacking, which stabilize crystal structures but may complicate formulation due to disorder .
- Dihydrochloride salts generally form simpler, more predictable crystalline lattices, aiding in reproducible synthesis .
Applications in Drug Development The 3-iodoanilino substituent in highlights utility in radiolabeling (e.g., ⁹⁹ᵐTc incorporation) for imaging or biotransformation studies . The cyclopropyl group in may modulate metabolic stability by resisting oxidative degradation, a feature leveraged in protease inhibitors .
Research Findings and Implications
- Hydrogen-Bonding Capacity: Compounds with multiple amino groups (target compound, ) show stronger intermolecular interactions, critical for binding to nucleic acids or enzymes .
- Salt-Dependent Stability : Dihydrochloride salts are preferred for pharmaceutical formulations due to predictable dissolution profiles, whereas perchlorate salts () are niche due to regulatory and safety concerns .
- Synthetic Flexibility: The pyrimidine core allows modular substitution (e.g., aminoethyl, cyclopropyl), enabling tailored physicochemical properties for specific applications .
Biological Activity
2-Amino-6-(2-aminoethyl)pyrimidin-4-oldihydrochloride is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of pyrimidines, which are known for their diverse biological activities. The presence of amino groups and the hydroxyl moiety in its structure contributes to its reactivity and interaction with biological macromolecules.
Research indicates that compounds similar to this compound exhibit several mechanisms of action:
- Antiproliferative Activity : Studies have shown that pyrimidine derivatives can inhibit cell proliferation by inducing cytotoxic effects. These effects are often characterized by cell rounding, cytoplasmic blebbing, and alterations in cellular morphology .
- Antimicrobial Effects : The compound has demonstrated significant antimicrobial activity against various pathogens, suggesting potential applications in treating infections .
- DNA Binding Affinity : Compounds in this class have been reported to bind strongly to DNA and proteins, which may enhance their efficacy as therapeutic agents by disrupting essential cellular processes .
Efficacy in Biological Assays
A series of studies have evaluated the biological activity of this compound and related compounds. Below is a summary of key findings:
Case Studies
- Cancer Treatment : In a xenograft model using pancreatic carcinoma cells, administration of pyrimidine derivatives resulted in significant tumor size reduction, indicating their potential as anticancer agents .
- Antiviral Activity : Compounds similar to this compound have shown promise in preventing viral particle maturation, which could be leveraged for antiviral drug development .
- Immune Response Modulation : The compound's ability to inhibit nitric oxide production suggests a role in modulating immune responses, which is critical for conditions characterized by excessive inflammation or immune activation .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-Amino-6-(2-aminoethyl)pyrimidin-4-oldihydrochloride with high purity?
- Methodological Answer: Synthesis typically involves multi-step reactions starting with pyrimidine precursors. Key parameters include maintaining a pH range of 6–8 to prevent side reactions, using anhydrous solvents (e.g., DMF or THF), and controlling temperatures between 60–80°C to optimize intermediate formation. Catalysts like palladium complexes may enhance coupling reactions. Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity .
Q. Which analytical techniques are recommended for confirming the structural integrity of this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying substituent positions and amine protonation states. Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. Elemental analysis validates stoichiometry, while X-ray crystallography (if crystalline) resolves bond angles and protonation sites .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer: Conduct accelerated stability studies under controlled humidity (10–60% RH) and temperature (4°C, 25°C, 40°C) for 1–6 months. Monitor degradation via HPLC-UV for byproduct formation. Store in amber vials under inert gas (N₂/Ar) to prevent oxidation, as dihydrochloride salts are hygroscopic and light-sensitive .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
- Methodological Answer: Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity at the aminoethyl or pyrimidine-N sites. Molecular docking simulations identify binding affinities to target proteins (e.g., kinases). Pair these with QSAR models to prioritize substituents (e.g., alkyl chains or halogens) that improve bioavailability .
Q. What strategies resolve contradictions between spectroscopic data and theoretical predictions for this compound?
- Methodological Answer: Discrepancies in NMR chemical shifts may arise from dynamic proton exchange or solvent effects. Use variable-temperature NMR to detect tautomerism. Cross-validate with X-ray crystallography to confirm solid-state configurations. For mass spectrometry anomalies, isotopic labeling or tandem MS/MS can clarify fragmentation pathways .
Q. How can reactor design principles be applied to scale up synthesis while maintaining yield?
- Methodological Answer: Utilize continuous-flow reactors to enhance mixing and heat transfer during exothermic steps (e.g., amine alkylation). Optimize residence time distribution (RTD) to minimize byproducts. Membrane separation technologies (e.g., nanofiltration) can isolate intermediates efficiently. Computational fluid dynamics (CFD) models predict scalability challenges .
Q. What role do hydrogen-bonding networks play in stabilizing the crystal structure of this compound?
- Methodological Answer: Single-crystal X-ray diffraction reveals intermolecular N–H⋯O and N–H⋯Cl interactions between the aminoethyl group and chloride ions. π-π stacking between pyrimidine rings (face-to-face distances ~3.7 Å) further stabilizes the lattice. Disorder in counterions (e.g., perchlorate) requires refinement with occupancy ratios to resolve .
Q. How to analyze reaction mechanisms for unexpected byproducts during derivatization?
- Methodological Answer: Use isotopic labeling (e.g., ¹⁵N or D) to track amine participation in side reactions. In situ IR spectroscopy monitors intermediate formation kinetics. For complex mixtures, employ 2D LC-MS/MS to identify byproducts and propose competing pathways (e.g., over-alkylation or ring-opening) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
